![molecular formula C9H10ClNO3S B1333957 Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 515832-45-8](/img/structure/B1333957.png)
Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate: is a chemical compound with the molecular formula C9H10ClNO3S . It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the reaction of 5-methylthiophene-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanol to yield the final product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chloroacetyl group.
Oxidation Reactions: Oxidized thiophene derivatives.
Reduction Reactions: Alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological systems. It can be used in the development of new drugs and therapeutic agents .
Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The chloroacetyl group may play a role in the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
- Methyl 2-amino-5-chlorobenzoate
- Methyl 2-nitrophenylacetic acid
- Cyanoacetamide derivatives
Comparison: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is unique due to the presence of the thiophene ring and the chloroacetyl group. These structural features confer specific chemical reactivity and potential biological activity that may not be present in similar compounds. For example, the thiophene ring can undergo various chemical modifications, and the chloroacetyl group can participate in substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-5-3-6(9(13)14-2)8(15-5)11-7(12)4-10/h3H,4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSHGGRFIUOIMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395373 |
Source


|
| Record name | methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515832-45-8 |
Source


|
| Record name | methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
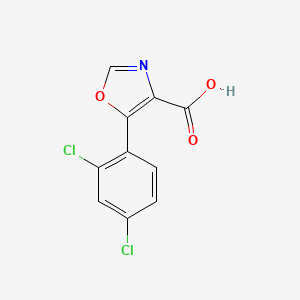
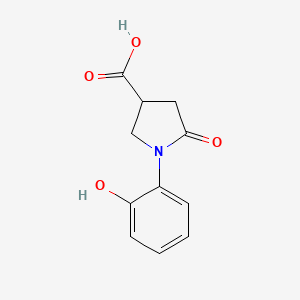

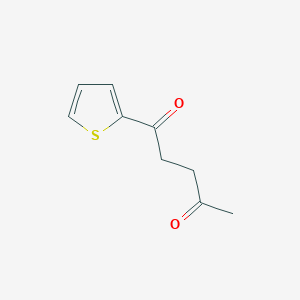
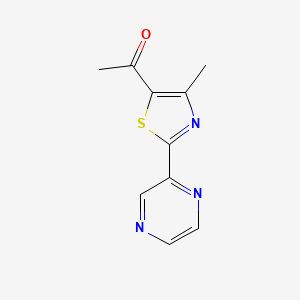
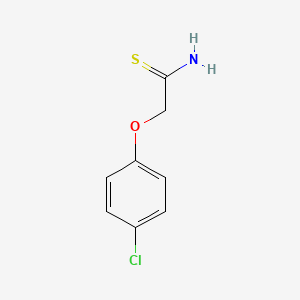
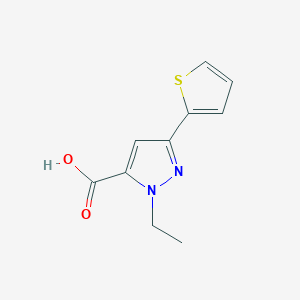
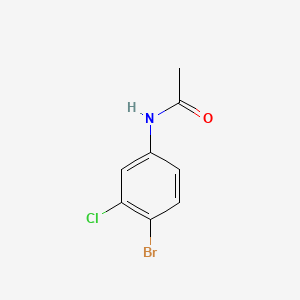
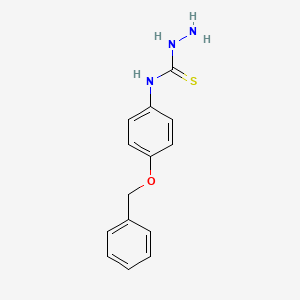

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)
